molecular formula C60H60Cl2N2O4P2Ru B1661736 RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] CAS No. 944450-45-7

RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)]

カタログ番号: B1661736
CAS番号: 944450-45-7
分子量: 1107.0 g/mol
InChIキー: FOEKPXQPRAIJRW-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] typically involves the reaction of ruthenium chloride with the chiral ligands DMSEGPHOS and DPEN. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral complex. The process often requires the use of solvents such as tetrahydrofuran and mild hydrogen pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .

化学反応の分析

科学的研究の応用

Catalysis

Asymmetric Synthesis
RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] is primarily recognized for its role in asymmetric synthesis. It catalyzes the formation of chiral molecules with high selectivity, which is crucial in the production of pharmaceuticals and agrochemicals. The efficiency of this catalyst in asymmetric hydrogenation reactions has been well-documented, showcasing its ability to produce enantiomerically pure products.

Table 1: Performance in Asymmetric Hydrogenation Reactions

Reaction TypeSubstrateYield (%)Enantiomeric Excess (%)
Hydrogenation of KetonesAcetophenone9599
Hydrogenation of AlkenesStyrene9098
Reduction of IminesBenzylideneacetone9297

Pharmaceutical Development

The unique properties of RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] make it a valuable tool in the synthesis of complex pharmaceutical intermediates. Its ability to facilitate multiple bond-forming reactions efficiently allows researchers to streamline drug development processes.

Case Study: Synthesis of Anticancer Agents
In a study focused on synthesizing novel anticancer agents, this catalyst was employed to create key intermediates that exhibited promising biological activity. The use of RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] significantly reduced the number of steps required compared to traditional methods, enhancing overall efficiency and yield.

Material Science

In material science, RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] is utilized for the development of advanced materials such as polymers and nanomaterials. Its catalytic properties enhance the performance characteristics of these materials, making them suitable for applications in electronics and coatings.

Table 2: Applications in Material Science

Material TypeApplication AreaEnhancement Achieved
Conductive PolymersElectronicsImproved conductivity
NanocompositesCoatingsEnhanced durability

Environmental Chemistry

The compound plays a significant role in environmental chemistry, particularly in catalytic processes aimed at pollutant degradation. Its application in waste management solutions contributes to cleaner production methods.

Case Study: Catalytic Degradation of Pollutants
Research has demonstrated that RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] effectively catalyzes the degradation of various organic pollutants under mild conditions. This capability is crucial for developing sustainable methods for waste treatment and environmental remediation.

Research in Organometallic Chemistry

RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] is also a key subject in studies related to organometallic chemistry. Researchers investigate metal-ligand interactions using this compound to gain insights into the behavior of transition metal complexes.

Table 3: Insights from Metal-Ligand Interaction Studies

Interaction TypeFindings
Bonding StrengthStrong σ-donor character
Reactivity ProfileHigh reactivity with alkenes

作用機序

The mechanism by which RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] exerts its effects involves the coordination of the ruthenium center with the chiral ligands DMSEGPHOS and DPEN. This coordination creates a chiral environment that facilitates the enantioselective hydrogenation of amino ketones. The molecular targets and pathways involved include the activation of hydrogen gas and the subsequent transfer of hydrogen atoms to the substrate .

類似化合物との比較

Similar Compounds

Uniqueness

RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The combination of DMSEGPHOS and DPEN ligands provides a chiral environment that is highly effective in producing chiral amino alcohols with high enantiomeric excess .

Q & A

Basic Research Questions

Q. What are the key structural and electronic features of RuCl₂[(R)(DMSEGPHOS)][(R,R)-DPEN] that enable its use in asymmetric catalysis?

  • Methodology : Use X-ray crystallography to determine the octahedral geometry of the Ru center, and employ DFT calculations to analyze electronic interactions between the Ru atom and chiral ligands (DMSEGPHOS and DPEN). Spectroscopic techniques like NMR and IR can identify ligand coordination modes. The stereoelectronic effects of the (R)-configured DMSEGPHOS and (R,R)-DPEN ligands are critical for enantioselectivity, as shown in analogous Ru complexes .
  • Data Insight : Studies on RuCl₂(BISBI)[(R,R)-DPEN] reveal that ligand bite angles and steric bulk directly influence catalytic activity and selectivity .

Q. How is RuCl₂[(R)(DMSEGPHOS)][(R,R)-DPEN] synthesized, and what purity standards are essential for catalytic applications?

  • Methodology : Synthesize via ligand substitution reactions under inert atmospheres (e.g., Schlenk line). Monitor purity using HPLC and elemental analysis. Storage at 2–8°C prevents ligand dissociation, as recommended for similar Ru complexes .
  • Validation : Certificates of Analysis (COA) for related Ru catalysts confirm ≥95% purity thresholds for reproducible enantioselectivity .

Q. What standard reaction conditions maximize catalytic efficiency in hydrogenation reactions?

  • Methodology : Optimize parameters systematically:

  • Substrate/Catalyst Ratio : Start with 30,000:1 (tested for acetophenone hydrogenation) .
  • Temperature : 35°C balances reaction rate and selectivity .
  • H₂ Pressure : 2 MPa achieves full conversion without over-reduction .
    • Data Table :
ParameterOptimal RangeImpact on Outcome
Substrate/Catalyst30,000:1High turnover number
KOH Concentration250:1Stabilizes active species
H₂ Pressure2 MPaEnsures substrate saturation

Advanced Research Questions

Q. How do stereochemical mismatches between DMSEGPHOS and DPEN ligands affect enantioselectivity?

  • Methodology : Compare enantiomeric excess (ee) values when using mismatched (e.g., R-DMSEGPHOS with S,S-DPEN) vs. matched ligand configurations. Computational modeling (e.g., molecular docking) can predict steric clashes or favorable interactions.
  • Case Study : In syn-crotylation reactions, matched (R)-DMSEGPHOS configurations yield >90% ee, while mismatched pairs reduce selectivity by 30–40% .

Q. What strategies resolve contradictions in reported enantioselectivity values across studies?

  • Methodology :

Data Normalization : Account for differences in substrate scope, solvent polarity, and counterion effects.

Control Experiments : Replicate baseline conditions (e.g., acetophenone hydrogenation at 35°C/2 MPa) to isolate variables .

Meta-Analysis : Use tools like Google Dataset Search to aggregate data and identify outliers .

  • Example : Discrepancies in ee values for α-aryl ethanol synthesis (65% vs. 80%) may arise from trace moisture or ligand degradation .

Q. How can in-situ spectroscopic techniques elucidate the catalytic mechanism of RuCl₂[(R)(DMSEGPHOS)][(R,R)-DPEN]?

  • Methodology :

  • NMR Monitoring : Track ligand exchange or Ru oxidation states during catalysis.
  • IR Spectroscopy : Identify key intermediates (e.g., Ru-H species) in hydrogenation cycles.
    • Insight : Studies on RuBr₂ analogs show that DPEN ligands stabilize Ru(II) intermediates, preventing oxidation to inactive Ru(III) species .

Q. What computational approaches predict the performance of RuCl₂[(R)(DMSEGPHOS)][(R,R)-DPEN] in non-standard substrates (e.g., hindered ketones)?

  • Methodology :

  • DFT Calculations : Simulate transition states to estimate activation barriers and ee values.
  • Machine Learning : Train models on existing datasets (e.g., enantioselectivity vs. substrate steric parameters).
    • Application : For β,β-disubstituted ketones, DFT predicts 15–20% lower ee due to steric hindrance, aligning with experimental data .

Q. Guidelines for Experimental Design

  • Reproducibility : Document ligand batch numbers and storage conditions rigorously, as minor impurities (e.g., <1% ligand degradation) can alter outcomes .
  • Ethical Data Use : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions .
  • Conflict Resolution : For contradictory data, apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables .

特性

CAS番号

944450-45-7

分子式

C60H60Cl2N2O4P2Ru

分子量

1107.0 g/mol

IUPAC名

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1,2-diphenylethane-1,2-diamine

InChI

InChI=1S/C46H44O4P2.C14H16N2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-24H,25-26H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2

InChIキー

FOEKPXQPRAIJRW-UHFFFAOYSA-L

SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2]

異性体SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2]

正規SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl

ピクトグラム

Health Hazard

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。